molecular formula C15H12ClN3S B2362900 4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-37-2

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2362900
CAS No.: 440322-37-2
M. Wt: 301.79
InChI Key: MMMCQOQPPWJYGP-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG1478, is a synthetic small molecule inhibitor that has been extensively studied for its biological effects. This compound is widely used in scientific research to understand the molecular mechanisms of various cellular processes.

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

  • A study by Dash et al. (2017) synthesized quinazoline derivatives and found them effective in antimicrobial, analgesic, and anti-inflammatory activities. These compounds, including variants of quinazoline-4-thione, showed promising results against microbes and in reducing pain and inflammation (Dash, Dash, Laloo, & Medhi, 2017).

AMPA Receptor Antagonists

Synthesis and Characterization

  • Hanusek et al. (2001) conducted a study on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion to substituted 2-phenylquinazoline-4-thiones. This work provided detailed insights into the synthesis process and the tautomeric forms of these compounds (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Antimycobacterial and Photosynthesis-Inhibiting Activity

  • Kubicová et al. (2003) synthesized quinazoline-4-thiones and tested them for antimycobacterial, photosynthesis-inhibiting, and antialgal activities. Some of these compounds showed higher activity than standard treatments against certain mycobacterial strains (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).

Spectroscopic Studies and Thione-Thiol Tautomerism

  • A study by Soliman et al. (2015) focused on the spectroscopic studies of a hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. This research provided valuable insights into the tautomeric equilibria and spectroscopic characteristics of these compounds (Soliman, Hagar, Ibid, & El Ashry, 2015).

Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-12-7-3-1-5-10(12)9-17-14-11-6-2-4-8-13(11)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCQOQPPWJYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=S)NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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